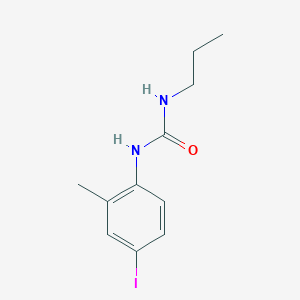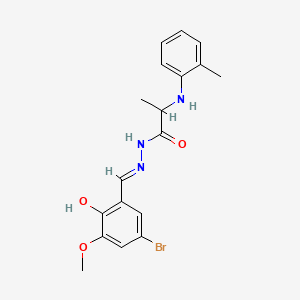![molecular formula C13H8N2O3 B11107578 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro- CAS No. 79280-31-2](/img/structure/B11107578.png)
5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system The presence of a nitro group at the 8th position and a methyl group at the 7th position further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloro-3-nitropyridine with suitable nucleophiles can lead to the formation of the desired indeno-pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium on carbon or Raney nickel, can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas in the presence of palladium on carbon for reduction, and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can lead to a variety of substituted indeno-pyridine compounds .
Scientific Research Applications
7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5H-indeno[1,2-b]pyridin-5-one: Lacks the methyl and nitro groups, resulting in different chemical and biological properties.
7-methyl-5H-indeno[1,2-b]pyridin-5-one:
8-nitro-5H-indeno[1,2-b]pyridin-5-one: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the methyl and nitro groups in 7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-one imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
79280-31-2 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
7-methyl-8-nitroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H8N2O3/c1-7-5-10-9(6-11(7)15(17)18)12-8(13(10)16)3-2-4-14-12/h2-6H,1H3 |
InChI Key |
YEKZYVUBILGZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107515.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11107538.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
![N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11107553.png)
![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11107554.png)
![2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile](/img/structure/B11107559.png)
![N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B11107567.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107591.png)
